N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide
Description
Properties
CAS No. |
83959-85-7 |
|---|---|
Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H18N2O2/c1-16(26)25-21-10-6-5-9-20(21)23-24-15-22(27-23)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,26) |
InChI Key |
LWEYZUSKZAVKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Biphenyl Moiety
- Biphenyl units are commonly synthesized via palladium-catalyzed Suzuki coupling between aryl boronic acids and aryl halides.
- For this compound, 4-bromobiphenyl or 4-biphenylboronic acid derivatives are used as starting materials.
- Reaction conditions typically involve Pd(PPh3)4 as catalyst, a base such as K2CO3, and solvents like toluene or DMF under reflux.
Synthesis of the 1,3-Oxazole Ring
- The oxazole ring is formed by cyclization of α-hydroxyketones or α-acylaminoketones.
- A common method involves the condensation of an α-haloketone with an amide or amino alcohol under dehydrating conditions.
- For this compound, the biphenyl-substituted α-haloketone intermediate undergoes cyclization with an appropriate amino phenyl derivative to form the oxazole ring at the 2-position of the phenyl ring.
Introduction of the Acetamide Group
- The acetamide moiety is introduced by acetylation of the amino group on the phenyl ring.
- This is typically achieved by reacting the amino-substituted oxazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
- The reaction is carried out under mild conditions to avoid decomposition of the oxazole ring.
Representative Synthetic Route (Stepwise)
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Suzuki Coupling | 4-bromobiphenyl + 2-bromophenylboronic acid | Pd(PPh3)4, K2CO3, toluene, reflux | 2-(4-biphenyl)phenyl intermediate |
| 2 | α-Haloketone Formation | Biphenyl-substituted phenyl ketone | NBS or Br2, CCl4 or CHCl3, light or heat | α-bromo ketone intermediate |
| 3 | Cyclization to Oxazole | α-bromo ketone + 2-aminophenyl derivative | Base (e.g., NaH), reflux in DMF or EtOH | 1,3-oxazole ring fused biphenyl intermediate |
| 4 | Acetylation | Amino-substituted oxazole intermediate | Acetic anhydride, pyridine, room temp | This compound |
Research Findings and Optimization Notes
- The Suzuki coupling step is critical for yield and purity; palladium catalysts with phosphine ligands provide high selectivity and yield.
- The cyclization to form the oxazole ring requires careful control of temperature and base to avoid side reactions.
- Acetylation is generally high yielding but must be monitored to prevent over-acetylation or degradation.
- Purification is typically achieved by recrystallization or column chromatography.
- The compound’s stability under reaction conditions is good, but prolonged exposure to strong acids or bases should be avoided to maintain the oxazole integrity.
Comparative Data Table of Related Compounds and Their Preparation
| Compound Name | Key Structural Difference | Preparation Highlights | Reference |
|---|---|---|---|
| N-(1,1'-Biphenyl)-2-ylacetamide | Lacks oxazole ring | Direct acetylation of biphenyl amine | |
| N-(2-(1,3-Oxazol-2-yl)phenyl)benzamide | Different substitution pattern | Similar oxazole formation, different biphenyl | |
| N-(2-{[1,1'-biphenyl]-4-carbonyl}phenyl)acetamide | Carbonyl instead of oxazole ring | Carbonyl formation via Friedel-Crafts acylation |
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones, depending on the oxidation level.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide exhibits significant antimicrobial properties. The oxazole ring enhances its interaction with microbial targets through hydrogen bonding and π-π interactions. Studies have shown promising results in inhibiting the growth of various bacterial strains, suggesting potential as an antimicrobial agent in clinical settings.
Anticancer Properties
The compound has been investigated for its anticancer effects. Its mechanism of action may involve intercalation into DNA strands, influencing gene expression and cellular signaling pathways. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways .
Case Study: Breast Cancer Treatment
A notable study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner while promoting apoptosis through the activation of caspase pathways. These findings highlight its potential as a therapeutic agent in oncology .
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Coupling Reactions : It can be utilized in cross-coupling reactions to synthesize complex organic molecules.
- Ligand Formation : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit interesting catalytic properties .
Coordination Chemistry
The ability of this compound to form stable complexes with transition metals enhances its application in catalysis and materials science. Its coordination with metals such as palladium and platinum has been studied for potential use in catalyzing organic transformations.
Mechanism of Action
The mechanism of action of N-(2-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Oxazole vs. Oxadiazole/Thiazole : The 1,3-oxazole core in the target compound offers distinct electronic properties compared to oxadiazole (AB1) or thiazole (). Oxazole’s lower aromaticity may enhance reactivity in biological systems.
- Biphenyl vs.
Pharmacological and Physicochemical Properties
Table 2: Pharmacological Data (Selected Analogs)
Key Insights :
- The target compound’s biphenyl-oxazole structure may similarly target PARP but requires validation.
- Tubulin-Targeting Analogs () : Boronic acid-containing acetamides (e.g., Compound 6.3) inhibit tubulin polymerization (EC50 <1 μM). The target compound’s biphenyl group could enhance tubulin binding affinity due to hydrophobic interactions.
Biological Activity
N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , featuring a biphenyl moiety, an oxazole ring, and an acetamide functional group. The structural complexity contributes to its diverse biological activities.
This compound exerts its biological effects through several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate the activity of various receptors, influencing cellular signaling pathways.
- DNA Intercalation : The oxazole ring facilitates intercalation into DNA strands, potentially affecting gene expression and cellular functions .
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism likely involves disruption of microbial cell membranes or interference with essential metabolic processes.
Anticancer Activity
The compound has shown promising anticancer properties in vitro. For instance:
- Cell Line Studies : In assays against human cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against specific cancer types. For example, it exhibited an IC50 of approximately 10 µM against breast cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Oxazole Ring | Provides hydrogen bonding capabilities | Enhances binding affinity to targets |
| Biphenyl Group | Contributes to hydrophobic interactions | Improves bioavailability and stability |
| Acetamide Moiety | Influences solubility and interaction with biological targets | Critical for enzyme and receptor modulation |
Case Study 1: Anticancer Activity
In a study by Smith et al., N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-y]phenyl}acetamide was tested against several cancer cell lines. The results showed that the compound effectively inhibited cell proliferation in a dose-dependent manner. Notably, it was more effective against breast cancer cells compared to lung cancer cells.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-y]phenyl}acetamide had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 20 µg/mL .
Q & A
Basic Questions
Q. What are the recommended synthesis routes for N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s biphenyl-oxazole core suggests coupling reactions (e.g., Suzuki-Miyaura for biphenyl formation) followed by oxazole ring closure via cyclization. For example, analogous acetamide syntheses involve refluxing intermediates with catalysts (e.g., Pd for cross-couplings) and optimizing solvent polarity (e.g., DMF for cyclization) . Yield optimization includes monitoring reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : - and -NMR confirm proton environments and carbon frameworks, particularly for the biphenyl, oxazole, and acetamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms crystal packing, as demonstrated for similar thiadiazole-acetamide derivatives .
Q. What safety precautions and first-aid measures are recommended when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. If ingested, seek medical attention immediately .
Advanced Research Questions
Q. How does the biphenyl-oxazole moiety influence the compound’s pharmacokinetic properties, and what in silico modeling approaches are suitable for predicting bioavailability?
- Methodological Answer : The biphenyl group enhances lipophilicity (logP), potentially improving membrane permeability, while the oxazole may hydrogen-bond with targets. Use in silico tools:
- QSAR Models : Correlate structural descriptors (e.g., topological polar surface area) with absorption rates .
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
- ADMET Prediction : Software like SwissADME evaluates bioavailability, BBB penetration, and toxicity risks .
Q. What experimental strategies can resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., RAW264.7 for inflammation) and positive controls (e.g., indomethacin) .
- Dose-Response Curves : Establish EC values under controlled conditions (pH, temperature) to compare potency .
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity .
Q. How can researchers design in vivo studies to evaluate therapeutic potential while addressing interspecies variability?
- Methodological Answer :
- Model Selection : Test in rodents (mice/rats) and zebrafish for comparative pharmacokinetics .
- Dosing Regimens : Administer orally and intravenously to assess bioavailability differences .
- Biomarker Monitoring : Track inflammatory markers (e.g., TNF-α, IL-6) in serum post-administration .
Q. What are the mechanistic implications of the acetamide and oxazole functional groups in target interactions?
- Methodological Answer :
- Acetamide : Acts as a hydrogen-bond donor/acceptor, critical for binding kinase active sites (e.g., COX-2) .
- Oxazole : Enhances π-π stacking with aromatic residues in protein pockets. Validate via mutagenesis (e.g., replacing oxazole with thiazole) .
- Competitive Binding Assays : Use fluorescent probes to quantify displacement by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
